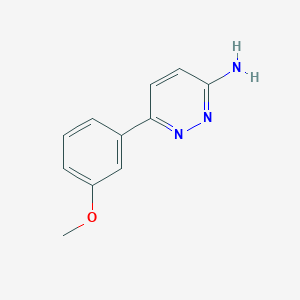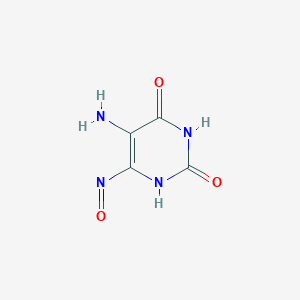
6-(3-Methoxyphenyl)pyridazin-3-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-(3-Methoxyphenyl)pyridazin-3-amine is an aromatic N-heterocyclic compound that belongs to the pyridazine family. This compound is characterized by the presence of a pyridazine ring substituted with a 3-methoxyphenyl group at the 6-position and an amine group at the 3-position. Pyridazine derivatives are known for their diverse pharmacological activities and are widely used in medicinal chemistry.
準備方法
Synthetic Routes and Reaction Conditions
One of the common methods for synthesizing 6-(3-Methoxyphenyl)pyridazin-3-amine involves the aza-Diels-Alder reaction. This reaction between 1,2,3-triazines and 1-propynylamines under neutral conditions yields 6-aryl-pyridazin-3-amines with high regioselectivity and good functional group compatibility . The reaction conditions are simple, metal-free, and neutral, making it an efficient synthetic route.
Industrial Production Methods
Industrial production of this compound can be achieved through the Friedel-Crafts reaction of guaiacol and succinic anhydride, followed by further treatment with bio-based epichlorohydrin to prepare the epoxy resin precursor . This method leverages biomass-derived starting materials, making it a sustainable approach to producing this compound.
化学反応の分析
Types of Reactions
6-(3-Methoxyphenyl)pyridazin-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form pyridazinone derivatives.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Substitution reactions often involve reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines).
Major Products
Oxidation: Pyridazinone derivatives.
Reduction: Various amine derivatives.
Substitution: Substituted pyridazine compounds with different functional groups.
科学的研究の応用
6-(3-Methoxyphenyl)pyridazin-3-amine has a wide range of applications in scientific research, including:
作用機序
The mechanism of action of 6-(3-Methoxyphenyl)pyridazin-3-amine involves its interaction with specific molecular targets and pathways. For instance, as a GABA-A receptor antagonist, it binds to the GABA-A receptor and inhibits its activity, leading to various physiological effects . The compound’s structure allows it to interact with multiple biological targets, contributing to its diverse pharmacological activities.
類似化合物との比較
Similar Compounds
6-(4-Methoxyphenyl)pyridazin-3-amine: Another pyridazine derivative with similar structural features.
Pyridazinone derivatives: Compounds like pyridazin-3(2H)-one, which share the pyridazine core structure.
Uniqueness
6-(3-Methoxyphenyl)pyridazin-3-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methoxy group at the 3-position of the phenyl ring and the amine group at the 3-position of the pyridazine ring contribute to its unique reactivity and pharmacological profile.
特性
分子式 |
C11H11N3O |
|---|---|
分子量 |
201.22 g/mol |
IUPAC名 |
6-(3-methoxyphenyl)pyridazin-3-amine |
InChI |
InChI=1S/C11H11N3O/c1-15-9-4-2-3-8(7-9)10-5-6-11(12)14-13-10/h2-7H,1H3,(H2,12,14) |
InChIキー |
JGYJYDZOSNSCQK-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=CC(=C1)C2=NN=C(C=C2)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-[2-(propan-2-yl)-1H-imidazol-1-yl]pyridin-3-amine](/img/structure/B11728286.png)
![4-[(3-Chloro-2-methylphenyl)amino]-3-phenylbut-3-EN-2-one](/img/structure/B11728287.png)



![N-[(1-cyclopentyl-1H-pyrazol-4-yl)methyl]-3-methoxy-1-methyl-1H-pyrazol-4-amine](/img/structure/B11728321.png)
![Benzyl[(5-fluorothiophen-2-yl)methyl]amine](/img/structure/B11728325.png)

![ethyl({[5-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methyl})amine](/img/structure/B11728330.png)

![imino[N'-(2-methoxyphenyl)carbamimidamido]methanaminium](/img/structure/B11728342.png)
![N-[(1-Ethyl-3-methyl-1H-pyrazol-4-YL)methyl]-1-methyl-1H-pyrazol-3-amine](/img/structure/B11728353.png)
![5-{[(Pyridin-2-yl)amino]methylidene}-2-sulfanylidene-1,3-diazinane-4,6-dione](/img/structure/B11728360.png)
![N-[2-(3-Methyl-4-nitro-1,2-oxazol-5-YL)ethenyl]-2-(methylsulfanyl)aniline](/img/structure/B11728364.png)
